Cas no 2228558-90-3 (tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)

tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate
- EN300-2001768
- 2228558-90-3
-
- インチ: 1S/C14H20N2O4/c1-13(2,3)20-12(18)16-4-5-19-8-11(16)14(9-15)6-10(17)7-14/h11H,4-8H2,1-3H3
- InChIKey: WWUVAMHXVHTMMB-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(=O)OC(C)(C)C)C(C1)C1(C#N)CC(C1)=O
計算された属性
- せいみつぶんしりょう: 280.14230712g/mol
- どういたいしつりょう: 280.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2001768-0.5g |
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate |
2228558-90-3 | 0.5g |
$1111.0 | 2023-09-16 | ||
Enamine | EN300-2001768-2.5g |
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate |
2228558-90-3 | 2.5g |
$2268.0 | 2023-09-16 | ||
Enamine | EN300-2001768-1.0g |
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate |
2228558-90-3 | 1g |
$1157.0 | 2023-05-31 | ||
Enamine | EN300-2001768-1g |
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate |
2228558-90-3 | 1g |
$1157.0 | 2023-09-16 | ||
Enamine | EN300-2001768-0.1g |
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate |
2228558-90-3 | 0.1g |
$1019.0 | 2023-09-16 | ||
Enamine | EN300-2001768-0.05g |
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate |
2228558-90-3 | 0.05g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-2001768-0.25g |
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate |
2228558-90-3 | 0.25g |
$1065.0 | 2023-09-16 | ||
Enamine | EN300-2001768-5g |
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate |
2228558-90-3 | 5g |
$3355.0 | 2023-09-16 | ||
Enamine | EN300-2001768-10g |
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate |
2228558-90-3 | 10g |
$4974.0 | 2023-09-16 | ||
Enamine | EN300-2001768-5.0g |
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate |
2228558-90-3 | 5g |
$3355.0 | 2023-05-31 |
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate 関連文献
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate (CAS No. 2228558-90-3)
Tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate, with the chemical formula corresponding to its CAS number 2228558-90-3, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, particularly the presence of a tert-butyl group, a cyano-substituted cyclobutyl ring, and a morpholine moiety, contribute to its distinctive chemical properties and potential therapeutic applications.
The morpholine ring is a key structural element in this compound, known for its ability to enhance the solubility and bioavailability of pharmaceutical agents. Morpholine derivatives are widely recognized for their role in medicinal chemistry due to their stability and compatibility with biological systems. In the case of Tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate, the morpholine moiety is strategically positioned to interact with biological targets, thereby influencing the compound's pharmacological profile.
The cyano-substituted cyclobutyl ring is another critical feature of this compound. The cyano group (-CN) introduces a polar functional group that can participate in hydrogen bonding and other forms of molecular interaction. This feature is particularly important in drug design, as it can enhance binding affinity and selectivity towards biological targets. Additionally, the cyclobutyl ring provides rigidity to the molecular structure, which can be advantageous in terms of stability and metabolic resistance.
The tert-butyl group attached to the carboxylate moiety further influences the chemical behavior of Tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate. This bulky group can sterically hinder interactions at certain sites while simultaneously enhancing interactions at others, making it a valuable tool in medicinal chemistry for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the potential applications of Tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate. These studies have highlighted its potential as a scaffold for developing novel therapeutic agents. For instance, computational simulations have suggested that this compound may exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. This has spurred interest in synthesizing derivatives of this molecule to optimize its pharmacological properties.
In vitro studies have begun to explore the biological activity of Tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate. Initial findings indicate that this compound demonstrates moderate activity against certain enzymatic targets, suggesting its potential as a lead compound for further development. The combination of structural features such as the morpholine ring, cyano-substituted cyclobutyl ring, and tert-butyl group appears to contribute to its observed biological effects. These results are encouraging and warrant further investigation into its mechanism of action.
The synthesis of Tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Advances in catalytic processes and green chemistry principles have enabled researchers to optimize synthetic routes, reducing waste and improving yield. These advancements are crucial for facilitating further research and development efforts.
The potential therapeutic applications of Tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate are diverse. Given its structural complexity and observed biological activity, this compound may find utility in treating various conditions ranging from inflammatory diseases to neurological disorders. Further preclinical studies are necessary to fully elucidate its therapeutic potential and safety profile. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into clinical applications.
The role of computational tools in drug discovery cannot be overstated when discussing compounds like Tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate. Machine learning algorithms and artificial intelligence (AI) are increasingly being used to predict the biological activity of molecules based on their structural features. These tools have accelerated the process of identifying promising candidates for further experimental validation. As such, Tert-butyl 3-(1-cyano-3-oxocyclobutly)morpholine-4-carboxyllate represents an excellent example of how computational methods can enhance traditional drug discovery approaches.
Future research directions for Tert-butyl 3-(1-cyano-3-oxyocyclobutly)morpholine -carboxyllate should focus on optimizing its pharmacological properties through structure-based drug design. By modifying specific functional groups or introducing new moieties, researchers can fine-tune the compound's activity towards desired targets while minimizing side effects. Additionally, exploring new synthetic pathways could lead to more efficient production methods, making this compound more accessible for widespread use.
In conclusion, Tert-butylexpected activities make it a valuable asset in pharmaceutical research. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
2228558-90-3 (tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate) 関連製品
- 6324-11-4(2-(2-Hydroxyphenoxy)acetic Acid)
- 99233-26-8(5-Chloro-2-nitroacetylaniline)
- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)
- 13005-11-3((1-Methylpyrrolidin-3-yl)methanamine)
- 1031794-86-1(N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide)
- 532928-01-1(L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER)
- 941271-13-2(tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate)
- 2229610-78-8(3-(3,3-Difluorocyclobutyl)propanal)
- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)
- 1217853-98-9(Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3)




